2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a dimethoxyanilino group, and a difluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the reaction of benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to form the benzenesulfonyl intermediate.
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Acylation Reaction: : The benzenesulfonyl intermediate is then reacted with 2,4-difluoroacetyl chloride in the presence of a base such as pyridine. This step involves the formation of the acetamide linkage, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial-scale reactions may require the use of specialized equipment to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of sulfone derivatives.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of amine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals.
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Medicine: : Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
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Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-dichlorophenyl)acetamide: Similar structure with chlorine atoms instead of fluorine atoms.
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-dibromophenyl)acetamide: Similar structure with bromine atoms instead of fluorine atoms.
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-dimethylphenyl)acetamide: Similar structure with methyl groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide imparts unique properties to the compound. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes the compound distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S/c1-30-16-9-11-20(21(13-16)31-2)26(32(28,29)17-6-4-3-5-7-17)14-22(27)25-19-10-8-15(23)12-18(19)24/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGQOIHCNSTVLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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